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Compound of Interest

Compound Name: 4-Methoxyisoindoline

Cat. No.: B166256

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 4-
Methoxyisoindoline. Direct experimental data for 4-Methoxyisoindoline is not readily
available in the public domain. Therefore, this document presents data from closely related and
structurally similar compounds, such as 4-methoxyindole and other substituted isoindolines, to
provide an estimated spectroscopic profile. All data is clearly attributed to its source compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following tables summarize the predicted *H and 3C NMR chemical shifts for 4-
Methoxyisoindoline, based on data from analogous compounds.

Table 1: Predicted *H NMR Data for 4-Methoxyisoindoline
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.2-74 m 3H Aromatic CH
~6.8-7.0 m 1H Aromatic CH
~4.1-4.3 S 4H CH2-N-CH:
~3.8 S 3H OCHs
~2.0-3.0 brs 1H NH

Note: Predicted values are based on general chemical shift ranges and data from substituted
isoindoline derivatives.

Table 2: Predicted 3C NMR Data for 4-Methoxyisoindoline

Chemical Shift (6) ppm Assignment
~155-160 C-OCHs

~140-145 Quaternary Aromatic C
~125-135 Quaternary Aromatic C
~120-130 Aromatic CH

~110-120 Aromatic CH

~100-110 Aromatic CH

~55 OCHs

~50 CH2-N

Note: Predicted values are based on typical chemical shifts for aromatic ethers and isoindoline
structures.[1][2][3]

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorptions expected for 4-Methoxyisoindoline are listed below.

Table 3: Predicted IR Absorption Data for 4-Methoxyisoindoline

Wavenumber (cm~?) Intensity Assignment

3300-3500 Medium, Broad N-H Stretch

3000-3100 Medium Aromatic C-H Stretch
2850-3000 Medium Aliphatic C-H Stretch
1580-1620 Strong C=C Aromatic Ring Stretch
1230-1270 Strong Aryl-O Stretch (asymmetric)
1020-1080 Strong Aryl-O Stretch (symmetric)
1100-1200 Medium C-N Stretch

Note: These predictions are based on characteristic infrared absorption frequencies for

secondary amines, aromatic ethers, and substituted benzene rings.[4][5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 4-Methoxyisoindoline

m/z Interpretation

149 [M]* (Molecular lon)
134 [M-CHs]*

121 [M-COJ* or [M-C2Ha]*
118 [M-OCHs]*

91 [C7H7]* (Tropylium ion)
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Note: The predicted molecular ion corresponds to the exact mass of 4-Methoxyisoindoline
(CoH11NO). Fragmentation patterns are predicted based on the stability of resulting
carbocations and neutral losses.[8][9][10][11]

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of 4-
Methoxyisoindoline are not available, general methodologies for these techniques are well-
established.[12]

NMR Spectroscopy:

1H and 3C NMR spectra are typically recorded on a spectrometer operating at a frequency of
300-500 MHz for *H and 75-125 MHz for 13C. The sample is dissolved in a deuterated solvent,
such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), with tetramethylsilane
(TMS) used as an internal standard (0 ppm).[13]

IR Spectroscopy:

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The
sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as
a solution in a suitable solvent (e.g., CCla).

Mass Spectrometry:

Mass spectra are typically acquired using techniques such as electron ionization (EI) or
electrospray ionization (ESI). In EI-MS, the sample is bombarded with high-energy electrons to
induce ionization and fragmentation. In ESI-MS, the sample is dissolved in a solvent and
sprayed into the mass spectrometer, where it is ionized. High-resolution mass spectrometry
(HRMS) can be used to determine the exact mass and elemental composition of the molecule.
[14]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 4-Methoxyisoindoline.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general process of synthesizing, purifying, and
spectroscopically analyzing a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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